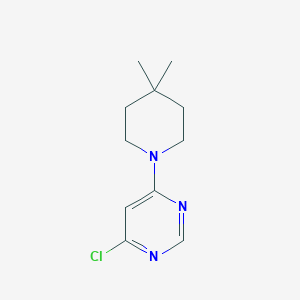

4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine

説明

特性

IUPAC Name |

4-chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-11(2)3-5-15(6-4-11)10-7-9(12)13-8-14-10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXPLBZPHPPIPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC(=NC=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4,4-dimethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in large quantities for various applications .

化学反応の分析

Types of Reactions

4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

科学的研究の応用

4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of agrochemicals and other industrial products.

作用機序

The mechanism of action of 4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The chloro group and the piperidine moiety play crucial roles in its binding to enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

類似化合物との比較

Similar Compounds

4-Chloro-2,6-diaminopyrimidine: Another pyrimidine derivative with similar structural features.

4-Chloro-6-methylpyrimidine: A simpler analog with a methyl group instead of the piperidine moiety.

Uniqueness

4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine is unique due to the presence of the 4,4-dimethylpiperidin-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific applications and activities .

生物活性

4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by a chloro substituent at the 4-position and a dimethylpiperidine group at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer therapy.

The molecular formula of this compound is , with a molecular weight of approximately 229.72 g/mol. The synthesis typically involves the reaction of 4-chloro-2-methylpyrimidine with 4,4-dimethylpiperidine in the presence of a base like potassium carbonate and a solvent such as dimethylformamide .

Enzyme Inhibition

Research indicates that compounds containing pyrimidine structures, including this compound, exhibit significant biological activities through their interactions with various enzymes. Notably, this compound shows potential as an inhibitor of DNA topoisomerases, which are critical for DNA replication and repair .

Table 1: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-methylpyrimidine | Chlorine at position 4; methyl group | Antimicrobial |

| 5-Fluoro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine | Fluorine at position 5; similar piperidine | Anticancer |

| 4-Amino-6-(2-methylpiperidin-1-yl)pyrimidine | Amino group at position 4; methyl piperidine | Antiviral |

The presence of both chlorine and the dimethylpiperidine moiety enhances its potential as a therapeutic agent by increasing lipophilicity and biological activity .

Anticancer Properties

Studies have demonstrated that derivatives of this compound have shown promise in inhibiting cancer cell proliferation. For instance, compounds derived from this structure have been tested against various cancer cell lines, revealing significant cytotoxic effects. The mechanism involves the inhibition of kinases associated with cancer cell growth .

Case Study: Inhibition of BCL6

A notable case study involved the compound's ability to induce degradation of BCL6, a protein implicated in several cancers. In vitro assays demonstrated that modifications to the piperidine moiety increased both metabolic stability and the ability to trigger BCL6 degradation. This resulted in antiproliferative activity across different cancer cell lines .

The mechanism by which this compound exerts its biological effects is primarily through binding to specific biological targets such as enzymes or receptors. The interaction with DNA topoisomerases suggests that it may intercalate into DNA structures, thereby inhibiting essential cellular processes like replication .

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. A pyrimidine core is functionalized with a chlorine atom at the 4-position and a 4,4-dimethylpiperidine moiety at the 6-position. Key steps include:

- Nucleophilic displacement : Reacting 4,6-dichloropyrimidine with 4,4-dimethylpiperidine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO .

- Catalytic optimization : Transition metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency in complex substitutions .

- Purity control : Recrystallization from ethanol or chromatography (silica gel) improves purity. Adjusting reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 for piperidine:chloropyrimidine) maximizes yield .

Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?

Methodological Answer: Structural confirmation relies on:

- NMR spectroscopy : - and -NMR identify substituents (e.g., piperidine methyl groups at δ ~1.2–1.4 ppm, pyrimidine carbons at δ ~160–170 ppm) .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm the molecular formula (C₁₁H₁₇ClN₄) .

- X-ray crystallography : Resolves spatial arrangements, such as piperidine chair conformations and pyrimidine planarity (e.g., bond angles and torsion angles) .

Q. What in vitro assays are used to evaluate its biological activity, and what targets are commonly investigated?

Methodological Answer: Common assays include:

- Enzyme inhibition assays : Kinase or protease inhibition measured via fluorescence-based or colorimetric kits (e.g., ATPase activity for kinase targets) .

- Antimicrobial testing : MIC (Minimum Inhibitory Concentration) determinations against Gram-positive/negative bacteria or fungi using broth dilution .

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications at the piperidine or pyrimidine moieties affect biological activity and selectivity?

Methodological Answer: Structure-activity relationship (SAR) studies focus on:

- Piperidine modifications :

- Lipophilicity : Adding fluoromethyl groups (e.g., 4-(fluoromethyl)-4-methylpiperidine) increases membrane permeability, enhancing cellular uptake .

- Steric effects : Bulkier substituents (e.g., cyclopropyl) may reduce off-target interactions .

- Pyrimidine substitutions :

- Electron-withdrawing groups (e.g., Cl at C4) stabilize π-π stacking with enzyme active sites .

Q. Example SAR Table :

| Substituent (Position) | Modification | Effect on Bioactivity | Citation |

|---|---|---|---|

| Piperidine (C6) | 4,4-dimethyl | Baseline activity (e.g., IC₅₀ = 5 µM) | |

| Piperidine (C6) | 4-(fluoromethyl)-4-methyl | Increased lipophilicity (LogP +0.5) | |

| Pyrimidine (C2) | Cyclopropyl | Reduced cytotoxicity (IC₅₀ = 12 µM) |

Q. What strategies address contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines .

- Structural analogs : Compare activity of derivatives (e.g., 4,6-dichloro-2-piperidin-1-ylpyrimidine vs. 4-chloro-6-methyl analogs) to isolate substituent effects .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, adjusting for variables like solvent polarity or incubation time .

Q. What computational methods are employed to predict binding modes and guide structural optimization?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina predicts interactions with target proteins (e.g., kinases). Key parameters include binding energy (ΔG) and hydrogen-bonding networks .

- MD simulations : GROMACS or AMBER assess conformational stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Machine learning (e.g., Random Forest) correlates molecular descriptors (e.g., polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。